Cas no 477870-67-0 ((E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/477870-67-0x500.png)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE
- (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(morpholin-4-yl)prop-2-en-1-one
- 2-Propen-1-one, 3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-morpholinyl)-
- (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
- (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one
- MLS000720970
- HMS579L16
- HMS2675B07
- SMR000335519
-
- Inchi: 1S/C20H19ClFNO3/c21-18-2-1-3-19(22)17(18)14-26-16-7-4-15(5-8-16)6-9-20(24)23-10-12-25-13-11-23/h1-9H,10-14H2/b9-6+
- InChI Key: UFUMTODVNFEMMK-RMKNXTFCSA-N
- SMILES: ClC1C=CC=C(C=1COC1C=CC(=CC=1)/C=C/C(N1CCOCC1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 476
- Topological Polar Surface Area: 38.8
- XLogP3: 3.6
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901779-1g |
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(morpholin-4-yl)prop-2-en-1-one |
477870-67-0 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 1R-0084-5MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one |
477870-67-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0084-50MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one |
477870-67-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Ambeed | A898258-1g |
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(morpholin-4-yl)prop-2-en-1-one |
477870-67-0 | 90% | 1g |
$350.0 | 2024-08-02 | |
Key Organics Ltd | 1R-0084-1MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one |
477870-67-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0084-100MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one |
477870-67-0 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0084-10MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one |
477870-67-0 | >90% | 10mg |
£48.00 | 2025-02-09 |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one Related Literature
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
Introduction to (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one (CAS No. 477870-67-0)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 477870-67-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The molecular structure of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one is characterized by a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical properties. The presence of a morpholine ring and a phenyl group linked through an oxygen atom introduces specific electronic and steric effects that are crucial for its biological interactions. Additionally, the (E)-configuration of the double bond in the propenone moiety further influences its reactivity and binding affinity.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The structural framework of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one makes it a versatile scaffold for drug discovery, particularly in the areas of oncology and inflammatory disorders. Researchers have been exploring its potential as an inhibitor of key enzymes and receptors involved in these conditions.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly selective manner. The chloro and fluoro substituents on the benzyl group play a critical role in modulating the compound's binding affinity and pharmacokinetic properties. These substituents enhance the molecule's solubility and metabolic stability, which are essential factors for its clinical efficacy. Furthermore, the morpholine ring contributes to its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) applications.
Recent studies have demonstrated that derivatives of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one exhibit significant anti-inflammatory and anti-proliferative activities. For instance, researchers have reported that certain analogs of this compound inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This mechanism suggests that such compounds could be effective in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The anti-proliferative properties of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one have also been investigated extensively. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell growth and survival. Specifically, it has been observed to modulate the activity of kinases such as EGFR and MET, which are frequently overexpressed in tumors. These findings highlight the potential of this compound as an anti-cancer agent.
The synthesis of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one presents several challenges due to its complex structural features. However, advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. Researchers have employed multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and ring-forming reactions to construct the desired molecular framework. These synthetic strategies not only provide insights into the structural design but also offer opportunities for further modifications to enhance biological activity.
The pharmacokinetic profile of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one is another area of active investigation. Studies have shown that this compound exhibits favorable oral bioavailability and prolonged half-life in animal models. This suggests that it could be suitable for once-daily dosing regimens in clinical settings. Additionally, its metabolic stability has been improved through structural optimization, reducing the likelihood of rapid degradation in vivo.
In conclusion, (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one (CAS No. 477870-67-0) is a promising pharmaceutical intermediate with significant therapeutic potential. Its unique structural features and biological activities make it an attractive candidate for further development in drug discovery programs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.
477870-67-0 ((E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one) Related Products
- 2137843-82-2(1-(3-chlorothiophen-2-yl)methyl-1H-imidazol-4-amine)
- 145214-05-7(2-(tributylstannyl)-1,3-oxazole)
- 5626-99-3(5,6-Dihydro-2'-deoxyuridine)
- 1779736-34-3(2-(3-phenyl-1H-pyrazol-5-yl)propanoic acid)
- 1897188-18-9(1-[(3-Bromo-4-methylphenyl)methyl]cyclopropan-1-ol)
- 2418678-81-4(3-Azido-5-iodo-4-methylbenzoic acid)
- 2172080-95-2(2-cyclobutyl-2-methoxyethane-1-sulfonamide)
- 1980044-21-0(1,1,1,3,3,3-Hexafluoro-2-[(cyclohexylamino)methyl]-2-propanol)
- 1340350-80-2(2-HYDRAZINYL-6-(PROPAN-2-YLOXY)PYRAZINE)
- 1603249-31-5(1-fluoro-2-2-iodo-1-(3-methylbutoxy)ethylbenzene)
